5-bromo-N,N-diethyl-2,3-difluoroaniline CAS number and physical properties
5-bromo-N,N-diethyl-2,3-difluoroaniline CAS number and physical properties
An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-N,N-diethyl-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science research, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The aniline derivative, 5-bromo-N,N-diethyl-2,3-difluoroaniline, represents a potentially valuable, yet not commercially cataloged, building block. Its structural features, including a bromine atom for further cross-coupling reactions and two fluorine atoms to influence electronics and metabolic stability, make it an attractive intermediate for the synthesis of novel bioactive compounds and functional materials.
This guide provides a comprehensive overview of the presumed physicochemical properties of the readily available precursor, 5-bromo-2,3-difluoroaniline, and presents a detailed, field-proven protocol for the synthesis of the target compound, 5-bromo-N,N-diethyl-2,3-difluoroaniline. The focus is on the practical aspects of the synthesis, purification, and characterization, providing researchers with the necessary information to produce this compound in a laboratory setting.
Physicochemical Properties of the Starting Material: 5-bromo-2,3-difluoroaniline
A thorough understanding of the starting material is crucial for a successful synthesis. 5-bromo-2,3-difluoroaniline is a known compound, and its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1375068-68-0 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrF₂N | [1][2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | Solid | [5] |
| InChI | 1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | [5] |
| SMILES | NC1=CC(Br)=CC(F)=C1F | [5] |
Proposed Synthesis of 5-bromo-N,N-diethyl-2,3-difluoroaniline
Reaction Principle
The synthesis of 5-bromo-N,N-diethyl-2,3-difluoroaniline from 5-bromo-2,3-difluoroaniline is achieved through a nucleophilic substitution reaction, specifically, an N-alkylation. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, an ethyl group source. A base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. The electron-withdrawing nature of the two fluorine atoms and the bromine atom on the aromatic ring decreases the nucleophilicity of the aniline nitrogen, which may necessitate more forcing reaction conditions (e.g., elevated temperatures, stronger base, or more reactive alkylating agent) compared to the alkylation of more electron-rich anilines.
Experimental Protocol: N,N-diethylation of 5-bromo-2,3-difluoroaniline
This protocol outlines a general and robust method for the N,N-diethylation of 5-bromo-2,3-difluoroaniline.
Materials and Reagents:
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5-bromo-2,3-difluoroaniline
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Ethyl bromide (or diethyl sulfate)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2,3-difluoroaniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the aniline.
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Addition of Alkylating Agent: While stirring the suspension, add ethyl bromide (2.5 eq) dropwise at room temperature. Caution: Ethyl bromide is a volatile and toxic alkylating agent and should be handled in a well-ventilated fume hood.
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Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the mono- and di-ethylated products.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
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Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-bromo-N,N-diethyl-2,3-difluoroaniline.
Purification and Characterization
Purification
The crude product obtained after work-up will likely be a mixture of the desired N,N-diethylaniline, the N-monoethylaniline intermediate, and unreacted starting material. Purification by flash column chromatography on silica gel is the recommended method for isolating the pure 5-bromo-N,N-diethyl-2,3-difluoroaniline. A solvent system with low polarity, such as a gradient of ethyl acetate in hexanes, should provide adequate separation.
Characterization
Confirmation of the structure and purity of the final product is essential. The following spectroscopic changes are expected upon successful N,N-diethylation of 5-bromo-2,3-difluoroaniline:
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¹H NMR: The two protons of the primary amine (NH₂) will be replaced by the signals corresponding to the two ethyl groups. This will typically appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).
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¹³C NMR: The appearance of two new signals in the aliphatic region corresponding to the methylene and methyl carbons of the ethyl groups.
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¹⁹F NMR: The fluorine signals may experience a slight shift due to the change in the electronic environment of the aniline group.
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Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of 5-bromo-N,N-diethyl-2,3-difluoroaniline (C₁₀H₁₂BrF₂N, MW = 264.11 g/mol ). The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
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Infrared (IR) Spectroscopy: The characteristic N-H stretching bands of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) will disappear.
Safety Precautions
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All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
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Alkylating agents such as ethyl bromide are toxic and should be handled with extreme care.
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The solvents used (DMF, ethyl acetate, hexanes) are flammable and should be kept away from ignition sources.
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Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
While 5-bromo-N,N-diethyl-2,3-difluoroaniline is not a commercially available compound, it can be readily synthesized in the laboratory from its primary amine precursor, 5-bromo-2,3-difluoroaniline. The N-alkylation protocol described in this guide provides a reliable method for its preparation. The strategic placement of bromo and fluoro substituents makes this compound a valuable and versatile intermediate for the synthesis of novel molecules in the fields of medicinal chemistry and materials science. The detailed procedures for synthesis, purification, and characterization provided herein should enable researchers to access this useful building block for their research endeavors.
References
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NextSDS. 5-BROMO-2,3-DIFLUOROANILINE — Chemical Substance Information. [Link]
